molecular formula C14H9NO2S2 B4573396 (5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B4573396
M. Wt: 287.4 g/mol
InChI Key: NCGXZEUFOXJTFH-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H9NO2S2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione is 287.00747088 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. A related derivative, synthesized through Knoevenagel condensation, exhibited notable in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, but was ineffective against gram-negative bacteria. Additionally, it showed significant antifungal activity against Aspergillus niger and A. flavus, surpassing the efficacy of commercially available fluconazole in some cases. These findings highlight the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents (Prakash et al., 2011).

ERK1/2 Inhibitors for Cancer Therapy

Another research focus is the development of ERK1/2 inhibitors for cancer therapy. Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione were synthesized and evaluated in human leukemia cells to identify pharmacophores for ERK1/2 substrate-specific inhibition. This research suggests a pathway to new lead compounds for targeted cancer therapies (Li et al., 2009).

Antidiabetic Agents

Thiazolidine-2,4-dione derivatives have also been investigated for their antidiabetic potential. For example, the synthesis of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione and related compounds showed promising hypoglycemic and hypolipidemic activities in diabetic mice, suggesting these derivatives as potential antidiabetic agents (Sohda et al., 1982).

Chemical Synthesis and Reactivity

Research into the chemical reactivity of thiazolidine-2,4-dione derivatives has led to the synthesis of novel compounds with potential applications in various fields. For instance, reactions with azide and cyanide ions have been studied, expanding the understanding of thiazolidine derivatives' chemical behavior and synthesizing new molecules for further exploration (Youssef, 2007).

Dual Inhibitors of Signaling Pathways

A derivative was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in leukemia cells, demonstrating its potential as a novel dual signaling pathway inhibitor and anticancer agent (Li et al., 2010).

Properties

IUPAC Name

(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S2/c16-13-12(8-10-6-7-18-9-10)19-14(17)15(13)11-4-2-1-3-5-11/h1-9H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGXZEUFOXJTFH-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CSC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-3-phenyl-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.